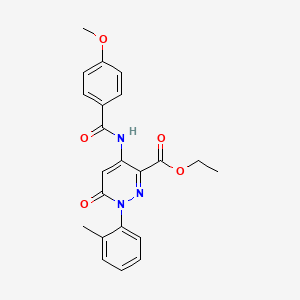

ethyl 4-(4-methoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(4-methoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 4-methoxybenzamido group at position 4, a 2-methylphenyl group at position 1, and an ethoxycarbonyl group at position 2. The compound’s structural complexity arises from its fused aromatic system and functional groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 4-[(4-methoxybenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-4-30-22(28)20-17(23-21(27)15-9-11-16(29-3)12-10-15)13-19(26)25(24-20)18-8-6-5-7-14(18)2/h5-13H,4H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXWPOLHFMDHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-methoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, with the CAS number 941974-34-1, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H21N3O5

- Molecular Weight : 407.4 g/mol

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways leading to diverse biological effects such as anti-inflammatory, antibacterial, and anticancer activities.

Antibacterial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives demonstrate effective inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Staphylococcus aureus | |

| Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | Escherichia coli |

Antifungal Activity

In addition to antibacterial effects, the compound shows promising antifungal activity. The mechanism may involve disruption of fungal cell wall synthesis or inhibition of specific metabolic pathways.

| Compound | Activity Against | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 15.0 | |

| Phthalic acid derivatives | Magnaporthe grisea | 16.3 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Antibacterial Properties : A high-throughput screening identified this compound as a lead structure for developing new antibacterial agents targeting resistant strains.

- Antifungal Screening : In vitro assays demonstrated significant antifungal activity against various fungi, suggesting its potential use in treating fungal infections.

- Inflammation Model : In vivo studies in animal models showed a reduction in inflammatory markers when treated with this compound.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C22H21N3O5

- Molecular Weight : 407.4 g/mol

- Functional Groups : The compound features a pyridazine ring, an ethyl ester group, and methoxybenzamido substituents, which contribute to its unique chemical reactivity.

Medicinal Chemistry

Ethyl 4-(4-methoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has shown potential as a lead compound in drug development due to its structural features that may interact with biological targets.

Case Studies

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism is hypothesized to involve the inhibition of specific enzymes involved in tumor growth.

- Antimicrobial Properties : Research has suggested that the compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant bacteria.

Enzyme Inhibition Studies

The compound's ability to modulate enzyme activity has been a focus of research. It is believed to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.

Example

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Some studies have explored the compound's effects on DPP-IV, an enzyme linked to glucose metabolism, suggesting a role in diabetes management.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions:

Synthetic Route

- Formation of the Pyridazine Ring : Cyclization reactions using hydrazine derivatives with diketones.

- Introduction of Functional Groups : Nucleophilic substitutions to add methoxybenzamido and ethyl ester groups.

This synthetic flexibility allows for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.

Comparison with Similar Compounds

Amido Group Modifications

- The methyl group is less polar than methoxy, reducing hydrogen-bonding capacity and possibly decreasing solubility in polar solvents .

- Ethyl 4-(pyridin-2-ylsulfanyl)-6-oxo-1-(4-methoxyphenyl)-1,6-dihydropyridazine-3-carboxylate (CAS 338396-07-9): Substitutes the amido group with a pyridinylsulfanyl group.

Ether and Thioether Substituents

- Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 866009-66-7): Features a butylsulfanyl group instead of the benzamido moiety.

- Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate: Incorporates an ethoxy linker with a dihydrodioxin moiety.

Substituent Variations at Position 1

- Ethyl 4-(4-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (hypothetical analog): Replaces the 2-methylphenyl group with an unsubstituted phenyl ring.

Structural and Physicochemical Data Comparison

*Calculated based on molecular formulas.

Research Findings and Implications

- Steric Considerations : The 2-methylphenyl group introduces steric hindrance, which may limit rotational flexibility and improve binding specificity compared to unsubstituted phenyl analogs .

- Biological Relevance : Compounds with sulfur-containing substituents (e.g., sulfanyl groups) exhibit distinct pharmacokinetic profiles, as seen in thioether-containing analogs, which often display increased metabolic stability but reduced aqueous solubility .

Preparation Methods

Core Dihydropyridazine Formation

The dihydropyridazine ring is typically constructed via cyclocondensation reactions. A modified Hantzsch synthesis using hydrazine derivatives is employed:

Reaction Scheme

-

β-Ketoester precursor : Ethyl acetoacetate reacts with hydrazine hydrate to form a hydrazone intermediate.

-

Cyclization : The hydrazone undergoes cyclization in the presence of an aldehyde derivative. For example, 2-methylbenzaldehyde introduces the 1-(2-methylphenyl) group during ring formation.

Optimized Conditions

-

Solvent: Ethanol or 1,4-dioxane

-

Catalyst: p-Toluenesulfonic acid (PTSA)

-

Temperature: Reflux (80–100°C)

Key Insight : The choice of aldehyde directly influences the substitution pattern at position 1 of the dihydropyridazine ring. Steric hindrance from 2-methylbenzaldehyde necessitates prolonged reaction times (12–18 hours).

Introduction of the 2-Methylphenyl Group

The 2-methylphenyl group is typically introduced during cyclization but can also be added post-core formation via nucleophilic aromatic substitution (SNAr):

Post-Cyclization Functionalization

-

Chlorination : Treat the core with POCl₃ to generate a chloro intermediate at position 1.

-

Coupling : React with 2-methylphenylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O).

Data Table 1: Comparison of Chlorination Agents

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| POCl₃ | 90°C | 1 h | 95% |

| PCl₅ | 110°C | 2 h | 85% |

| SOCl₂ | 70°C | 3 h | 78% |

POCl₃ provides superior yields due to its strong electrophilic character, facilitating efficient chlorination.

Amidation with 4-Methoxybenzoyl Chloride

The 4-methoxybenzamido group is introduced via amide coupling:

Procedure

-

Amination : Reduce a nitro group at position 4 to an amine using H₂/Pd-C or SnCl₂/HCl.

-

Acylation : React the amine with 4-methoxybenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimized Conditions

Critical Note : Direct amidation without intermediate protection risks over-acylation. Using Boc-protected amines and subsequent deprotection (TFA/DCM) improves selectivity.

Alternative Routes and Comparative Analysis

One-Pot Multi-Component Synthesis

A streamlined approach combines cyclization, substitution, and amidation in a single pot:

Reagents

-

Ethyl acetoacetate

-

2-Methylbenzaldehyde

-

Hydrazine hydrate

-

4-Methoxybenzoyl chloride

Conditions

-

Solvent: Acetonitrile

-

Catalyst: Yb(OTf)₃ (5 mol%)

-

Temperature: 60°C, 24 hours

-

Yield: 65%.

Advantages : Reduced purification steps; Disadvantages : Moderate yield due to competing side reactions.

Solid-Phase Synthesis

Immobilized dihydropyridazine cores on Wang resin enable sequential functionalization:

-

Resin-bound core synthesis

-

On-resin amidation with 4-methoxybenzoyl chloride

-

Cleavage with TFA/H₂O

Yield : 70–75% with >95% purity (HPLC).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization but complicate purification. Ethanol and acetonitrile balance reactivity and practicality.

Catalytic Systems

-

Acid Catalysts : PTSA outperforms HCl in cyclization (yield: 75% vs. 60%).

-

Transition Metals : Pd(OAc)₂ improves coupling efficiency in Suzuki reactions (yield: 85% vs. 70% for PdCl₂).

Challenges and Troubleshooting

Q & A

Q. What are the primary synthetic routes for ethyl 4-(4-methoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step reactions, including amide coupling, esterification, and cyclization. Key steps involve activating carboxylic acids (e.g., using carbonyldiimidazole) and optimizing solvent systems (e.g., ethanol, DMF) to enhance intermediate stability. Temperature control (20–80°C) and catalyst selection (e.g., DMAP for ester formation) significantly impact yield, with impurities arising from incomplete cyclization or hydrolysis of the ester group . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water) is critical for isolating the final product with >95% purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms the connectivity of the pyridazine core, methoxybenzamido substituent, and ester group. Infrared (IR) spectroscopy identifies key functional groups (C=O at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak (expected m/z ~407.42) . For crystallographic analysis, single-crystal X-ray diffraction (using SHELX programs) resolves stereochemical details and hydrogen-bonding networks, with ORTEP-3 visualizing thermal ellipsoids and molecular packing .

Q. How does the compound’s stability vary under different storage and experimental conditions?

The compound is stable as a solid at room temperature but susceptible to hydrolysis in aqueous or high-humidity environments due to the ester moiety. Degradation studies (HPLC monitoring) show <5% decomposition after 6 months at -20°C in inert atmospheres. In solution (DMSO or DMF), prolonged exposure to light or heat (>50°C) accelerates decomposition, requiring dark storage at 4°C .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states for key reactions (e.g., amide coupling), guiding solvent and catalyst selection. Molecular docking (AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases, with the methoxybenzamido group showing strong hydrogen-bond interactions. ADMET predictions (SwissADME) assess drug-likeness, highlighting moderate solubility (LogP ~3.2) and cytochrome P450 inhibition risks .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyridazine derivatives?

Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. anticancer assays) often stem from assay conditions (e.g., cell line variability, serum concentration). Dose-response curves with standardized protocols (e.g., MTT assays at 24–72 hrs) and orthogonal validation (e.g., Western blotting for apoptosis markers) clarify mechanism-specific activity. Comparative studies with structural analogs (e.g., replacing 4-methoxy with 4-chloro substituents) isolate substituent effects on potency .

Q. What methodologies enable scalable production while maintaining stereochemical integrity?

Continuous flow reactors reduce side reactions (e.g., epimerization) by minimizing residence time at high temperatures. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediate formation in real time. Chiral HPLC with amylose-based columns ensures enantiomeric excess (>99%) during scale-up. Green chemistry approaches (e.g., microwave-assisted synthesis) reduce solvent waste while improving reaction efficiency .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) alter the compound’s reactivity and pharmacological profile?

Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance COX-2 inhibition by stabilizing π-π interactions in the active site. In contrast, bulkier substituents (e.g., ethoxy) reduce membrane permeability (measured via PAMPA assays). Kinetic solubility assays (shake-flask method) correlate substituent hydrophobicity with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.